Quetiapine sulfoxide (dihydrochloride)
Übersicht
Beschreibung
Quetiapine sulfoxide (dihydrochloride) is a significant metabolite of quetiapine, a second-generation antipsychotic drug. Quetiapine is primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder. Quetiapine sulfoxide (dihydrochloride) retains some of the pharmacological properties of its parent compound and is often studied for its role in the drug’s overall efficacy and metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quetiapine sulfoxide (dihydrochloride) typically involves the oxidation of quetiapine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to convert quetiapine to its sulfoxide form . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of quetiapine sulfoxide (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The final product is often crystallized and purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Quetiapine sulfoxide (dihydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to sulfone.
Reduction: The sulfoxide can be reduced back to quetiapine using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Quetiapine sulfone.
Reduction: Quetiapine.
Substitution: Various substituted quetiapine derivatives.
Wissenschaftliche Forschungsanwendungen
Quetiapine sulfoxide (dihydrochloride) is extensively studied in various scientific fields:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in the metabolism of quetiapine and its effects on biological systems.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the treatment of psychiatric disorders.
Industry: Used in the development of analytical methods for drug testing and quality control
Wirkmechanismus
The mechanism of action of quetiapine sulfoxide (dihydrochloride) is similar to that of quetiapine. It acts as an antagonist at multiple neurotransmitter receptors in the brain, including serotonin (5-HT2) and dopamine (D2) receptors. This antagonism helps in alleviating symptoms of schizophrenia and bipolar disorder. The compound also affects histamine and adrenergic receptors, contributing to its sedative and hypotensive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quetiapine: The parent compound, used widely in psychiatric treatments.
Norquetiapine: An active metabolite of quetiapine with similar pharmacological properties.
Quetiapine sulfone: Another oxidized form of quetiapine
Uniqueness
Quetiapine sulfoxide (dihydrochloride) is unique due to its specific role in the metabolism of quetiapine. It serves as an intermediate in the metabolic pathway and retains some pharmacological activity, making it a compound of interest in both clinical and research settings .
Biologische Aktivität
Quetiapine sulfoxide, a metabolite of the atypical antipsychotic quetiapine, has garnered attention for its biological activity and implications in therapeutic settings. This article delves into the biological activity of quetiapine sulfoxide, summarizing key research findings, case studies, and relevant data.
Overview of Quetiapine and Its Metabolites
Quetiapine is primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder. Its pharmacological effects are attributed not only to the parent compound but also to its active metabolites, particularly norquetiapine and quetiapine sulfoxide. The latter has been shown to have distinct biological activities that contribute to the overall therapeutic profile of quetiapine.
Pharmacological Profile
Mechanism of Action:
Quetiapine and its metabolites interact with various neurotransmitter receptors in the brain. Quetiapine sulfoxide exhibits affinity for serotonin (5-HT) receptors and dopamine receptors, similar to quetiapine itself. Notably, norquetiapine has been identified as a significant active metabolite that inhibits the norepinephrine transporter (NET) and acts as a partial agonist at 5-HT1A receptors, which may enhance its antidepressant effects .
In Vitro Studies:
Research indicates that quetiapine sulfoxide can influence neurotransmitter systems similarly to its parent compound. In vitro studies demonstrate that it can modulate receptor activity, contributing to its potential antidepressant properties .
Case Studies and Clinical Implications
Adherence Monitoring:
A study highlighted the importance of monitoring adherence to quetiapine therapy through the detection of its metabolites in urine. Quetiapine sulfoxide was found to be a significant urinary metabolite, improving apparent adherence rates when included in drug testing protocols. This finding underscores the relevance of quetiapine sulfoxide in clinical practice .
Co-administration Effects:
Research involving the co-administration of quetiapine with methadone revealed that quetiapine enhances the plasma concentrations of methadone. This interaction is believed to involve cytochrome P450 enzymes and P-glycoprotein transporters, suggesting that quetiapine sulfoxide may play a role in these metabolic pathways .
Table 1: Pharmacological Activity of Quetiapine Sulfoxide
Receptor | Activity | Reference |
---|---|---|
5-HT1A | Partial Agonist | |
Norepinephrine Transporter (NET) | Inhibition | |
Dopamine D2 | Antagonism |
Table 2: Adherence Rates with Different Metabolite Testing
Testing Method | Apparent Adherence Rate |
---|---|
Quetiapine only | 31% |
Quetiapine + 7-hydroxyquetiapine | 47% |
Quetiapine + Carboxylic Acid + Sulfoxide | 48% |
Eigenschaften
IUPAC Name |
2-[2-[4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S.2ClH/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21;;/h1-8,25H,9-16H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRQQJUQOLNAFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670025 | |
Record name | 11-{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329218-11-3 | |
Record name | 11-{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.